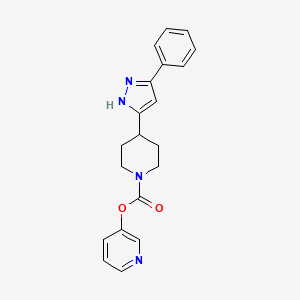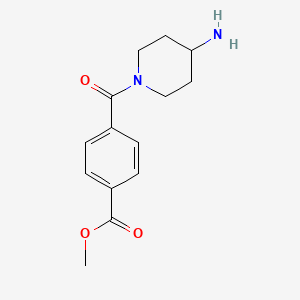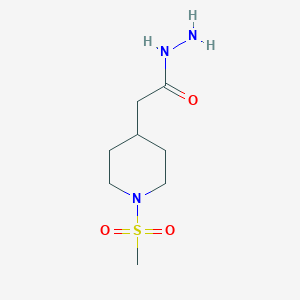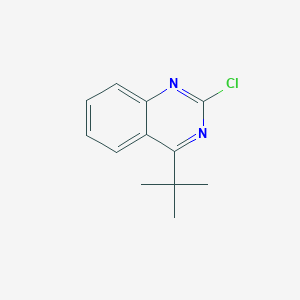![molecular formula C6H10S B15359019 1-Propyne, 3-[(1-methylethyl)thio]- CAS No. 14272-25-4](/img/structure/B15359019.png)
1-Propyne, 3-[(1-methylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylsulfanyl)prop-1-yne is an organic compound characterized by a prop-1-yne backbone with a prop-2-ylsulfanyl substituent
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of prop-1-yne from acetylene and appropriate catalysts.
Step 2: Introduction of the prop-2-ylsulfanyl group through a substitution reaction involving prop-2-ylthiol and a suitable reagent.
Industrial Production Methods:
Batch Production: Utilizing large-scale reactors to produce the compound in batches.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Types of Reactions:
Oxidation: Conversion of the sulfanyl group to a sulfonyl group.
Reduction: Reduction of the triple bond to form a double or single bond.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of 3-(prop-2-ylsulfonyl)prop-1-yne.
Reduction: Production of 3-(prop-2-ylsulfanyl)prop-1-ene or prop-1-ene.
Substitution: Generation of various derivatives depending on the substituent.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules. Biology: Investigated for potential biological activity and interactions with biomolecules. Medicine: Explored for its therapeutic potential in drug development. Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, altering signaling pathways, or interacting with cellular components.
Comparison with Similar Compounds
3-(Prop-2-ylsulfanyl)phenol
3-(Prop-2-ylsulfanyl)-1,2,4-triazine
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid
Uniqueness:
This detailed overview provides a comprehensive understanding of 3-(Propan-2-ylsulfanyl)prop-1-yne, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
14272-25-4 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylpropane |
InChI |
InChI=1S/C6H10S/c1-4-5-7-6(2)3/h1,6H,5H2,2-3H3 |
InChI Key |
LIIXPZMKZWEJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)


![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)

